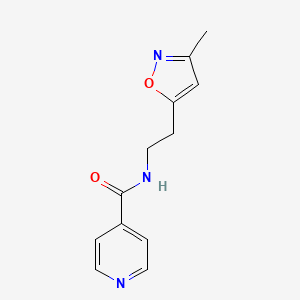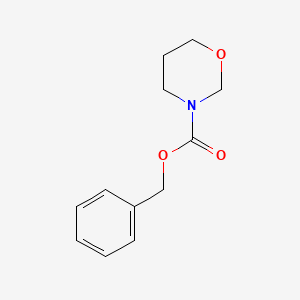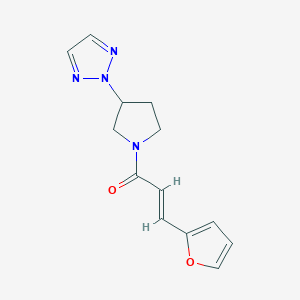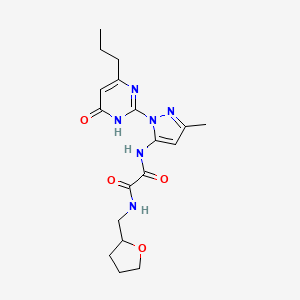
N-(2-(3-methylisoxazol-5-yl)ethyl)isonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(3-methylisoxazol-5-yl)ethyl)isonicotinamide, also known as MIEN, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. MIEN is a small molecule that can effectively penetrate cell membranes, making it a promising candidate for drug development. In
Mécanisme D'action
N-(2-(3-methylisoxazol-5-yl)ethyl)isonicotinamide exerts its biological effects by binding to specific targets in cells, such as enzymes or receptors. The exact mechanism of action of this compound is not fully understood, but it is believed to act through the modulation of various signaling pathways, including the PI3K/Akt pathway, the NF-κB pathway, and the MAPK pathway. By modulating these pathways, this compound can regulate cell proliferation, apoptosis, inflammation, and oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the target cells and tissues. In cancer cells, this compound can inhibit cell growth, induce apoptosis, and suppress metastasis. In immune cells, this compound can reduce the production of pro-inflammatory cytokines and chemokines, and inhibit the activation of NF-κB. In neurons, this compound can protect against oxidative stress and apoptosis, and enhance neurite outgrowth and synaptic plasticity.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-(3-methylisoxazol-5-yl)ethyl)isonicotinamide has several advantages for lab experiments, including its small size, high solubility, and good cell permeability. This compound can be easily synthesized in the lab, and its purity can be improved through recrystallization. However, this compound also has some limitations, such as its relatively low potency and specificity compared to other drugs, and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research on N-(2-(3-methylisoxazol-5-yl)ethyl)isonicotinamide. One direction is to optimize the synthesis method to improve the yield and purity of this compound, and to develop more efficient and scalable methods for its production. Another direction is to further explore the mechanism of action of this compound, and to identify its specific targets and downstream signaling pathways. A third direction is to investigate the therapeutic potential of this compound in animal models of various diseases, and to evaluate its safety and efficacy in clinical trials. Finally, future research could focus on developing this compound analogs or derivatives with improved potency, specificity, and pharmacokinetic properties.
Méthodes De Synthèse
The synthesis of N-(2-(3-methylisoxazol-5-yl)ethyl)isonicotinamide involves the reaction of isonicotinic acid with 3-methylisoxazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then treated with ethylenediamine to form this compound. The overall yield of the synthesis is about 40%, and the purity can be improved through recrystallization.
Applications De Recherche Scientifique
N-(2-(3-methylisoxazol-5-yl)ethyl)isonicotinamide has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth and metastasis of cancer cells by targeting the PI3K/Akt signaling pathway. In inflammation research, this compound has been found to reduce the production of pro-inflammatory cytokines and chemokines, indicating its potential as an anti-inflammatory agent. In neurodegenerative disease research, this compound has been shown to protect neurons from oxidative stress and apoptosis, suggesting its potential as a neuroprotective agent.
Propriétés
IUPAC Name |
N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-9-8-11(17-15-9)4-7-14-12(16)10-2-5-13-6-3-10/h2-3,5-6,8H,4,7H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQTKJAFDSDDHSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCNC(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-((2,6-dimethylmorpholino)sulfonyl)-N'-(6-methylbenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2668378.png)
![N-(2-Morpholin-4-yl-2-thiophen-3-ylethyl)-[1,3]thiazolo[4,5-c]pyridin-2-amine](/img/structure/B2668379.png)
![N-1,3-benzodioxol-5-yl-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B2668381.png)

![(2,5-Dimethylfuran-3-yl)-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2668385.png)
![5-{[3-(Morpholin-4-yl)propyl]amino}-1,3,4-thiadiazole-2-thiol](/img/structure/B2668386.png)



![3-Methyl-6-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrimidin-4-one](/img/structure/B2668394.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2668395.png)

![{2-[1-(2-Methylprop-2-enyl)benzimidazol-2-ylthio]ethoxy}benzene](/img/structure/B2668398.png)